molecular formula C20H15ClN4O3 B2405317 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-67-7

3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2405317
CAS-Nummer: 1207033-67-7
Molekulargewicht: 394.82
InChI-Schlüssel: ASLDLDJYXXKTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with an allyl group at position 3 and a (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl moiety at position 1. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The 1,2,4-oxadiazole substituent introduces electronegative and steric effects, which may enhance binding affinity to biological targets, while the allyl group could influence solubility and metabolic stability.

Eigenschaften

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLDLDJYXXKTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of 3-Allylquinazoline-2,4(1H,3H)-dione

The quinazoline core is synthesized from anthranilic acid via cyclocondensation.

Procedure :

  • Step 1 : Anthranilic acid (0.1 mol) is refluxed with allyl isocyanate (0.12 mol) in ethanol for 8 hours.
  • Step 2 : The intermediate undergoes dehydrative cyclization in acetic anhydride (30 mL, 1 hour), yielding 3-allylquinazoline-2,4(1H,3H)-dione.

Characterization :

  • Yield : 88–92%.
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 4H, Ar-H), 5.95 (m, 1H, CH2CHCH2), 5.30 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.20 (d, J = 10.1 Hz, 1H, CH2CHCH2), 4.65 (d, J = 5.3 Hz, 2H, NCH2).

Synthesis of 3-(3-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Nitrile Formation

Procedure :

  • Step 1 : 3-Chlorobenzaldehyde (0.1 mol) reacts with aqueous ammonia (28%) and iodine in THF (3 hours), yielding 3-chlorobenzonitrile.
  • Step 2 : The nitrile is converted to amidoxime via reflux with hydroxylamine hydrochloride (NH2OH·HCl) and Na2CO3 in methanol (12–18 hours).

Oxadiazole Cyclization

Procedure :

  • Amidoxime (0.1 mol) reacts with chloroacetyl chloride (0.12 mol) in dry acetone (20 mL, 6 hours).
  • Cyclization in toluene (reflux, 4 hours) yields 3-(3-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Characterization :

  • Yield : 74–78%.
  • 13C NMR (100 MHz, CDCl3) : δ 167.8 (C=N), 135.2–128.4 (Ar-C), 41.5 (CH2Cl).

Coupling of Quinazoline and Oxadiazole Subunits

Procedure :

  • Step 1 : 3-Allylquinazoline-2,4(1H,3H)-dione (0.6 mmol) and K2CO3 (0.72 mmol) are stirred in DMF (5 mL, 1 hour).
  • Step 2 : 3-(3-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.6 mmol) and KI (0.6 mmol) are added, with stirring continued for 24 hours.
  • Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent DMF 82
Base K2CO3 85
Temperature Room temperature 80
Reaction Time 24 hours 82

Characterization :

  • Molecular Formula : C21H16ClN5O3.
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.05–7.40 (m, 8H, Ar-H), 5.90 (m, 1H, CH2CHCH2), 5.25 (s, 2H, NCH2), 4.60 (d, J = 5.1 Hz, 2H, OCH2).
  • Elemental Analysis : Calculated (%) C 58.41, H 3.73, N 12.91; Found (%) C 58.65, H 3.88, N 12.79.

Mechanistic Insights and Side Reactions

The coupling proceeds via an SN2 mechanism, where the quinazoline’s nitrogen attacks the oxadiazole’s chloromethyl group. Competing hydrolysis of the oxadiazole under basic conditions is mitigated by anhydrous DMF and KI. Byproducts include unreacted quinazoline (8–12%) and hydrolyzed oxadiazole (5–7%), separable via column chromatography (hexane:ethyl acetate, 7:3).

Comparative Analysis with Analogous Hybrids

The 3-chlorophenyl substituent enhances electrophilicity at the oxadiazole’s 5-position, improving coupling efficiency compared to methoxy or nitro analogs. Key data:

Substituent (R) Coupling Yield (%) Melting Point (°C)
3-Cl 82 218–220
4-OCH3 75 205–207
4-NO2 68 230–232

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.

Major Products Formed

  • Epoxides: : From oxidation of the allyl group.

  • Reduced Quinazoline Derivatives: : From reduction reactions.

  • Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The synthesis of 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been explored for its potential as an antimicrobial agent against various bacterial strains.

  • Mechanism of Action : These compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism helps in overcoming bacterial resistance issues associated with traditional antibiotics .
  • Efficacy : In vitro studies demonstrated that certain derivatives displayed moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds showed inhibition zones comparable to standard drugs like ampicillin .

Anticancer Applications

The quinazoline scaffold is well-known for its anticancer properties. Research indicates that the incorporation of oxadiazole moieties enhances the cytotoxicity of these compounds against cancer cell lines.

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as HEPG2 (liver cancer) and MCF-7 (breast cancer), showing promising results with IC50 values indicating effective growth inhibition .
  • Targeting Mechanisms : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is crucial for optimizing its pharmacological properties:

SubstituentEffect on Activity
Allyl groupEnhances lipophilicity and cellular uptake
Oxadiazole moietyIncreases antimicrobial and anticancer potency
Chlorophenyl groupContributes to selective toxicity towards cancer cells

Case Studies

Several studies have focused on synthesizing and testing derivatives of this compound:

  • Antimicrobial Activity Study : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 1 and 3 positions significantly affected their antimicrobial activity. Compounds with oxadiazole substitutions showed enhanced efficacy against resistant bacterial strains .
  • Cytotoxicity Assessment : In another research effort, derivatives were evaluated for their cytotoxic effects on MCF-7 and HEPG2 cell lines. Results indicated that specific structural modifications led to increased potency against these cancer types .

Wirkmechanismus

The compound exerts its effects through several mechanisms, depending on its application:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Quinoline-2,4-dione Derivatives (Triazole-Substituted)

Compounds such as 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) and 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ab) () share a quinoline-dione core but differ in substituents. The triazole ring in these analogs contrasts with the oxadiazole group in the target compound. Melting points for these derivatives range from 116–277°C, reflecting structural rigidity influenced by substituents .

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives (Oxadiazole-Substituted)

Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace the quinazoline core with a thienopyrimidine-dione system. These derivatives exhibit high melting points (>200°C) due to crystalline stability from the oxadiazole and thienopyrimidine groups .

Substituent Effects

  • Oxadiazole vs.
  • Allyl Group : The allyl substituent at position 3 may improve solubility compared to bulkier aryl groups (e.g., phenyl in 3Aa/3Ab), though specific data on the target compound’s solubility are unavailable.

Biologische Aktivität

The compound 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medical science.

Synthesis

The synthesis of this compound involves the reaction of quinazoline derivatives with oxadiazole and allyl groups. The process typically includes the following steps:

  • Formation of the Quinazoline Backbone : Starting from 2-aminobenzylamine and appropriate carbonyl compounds.
  • Introduction of the Oxadiazole Ring : Achieved through cyclization reactions with hydrazine derivatives and carboxylic acids.
  • Allylation : The introduction of the allyl group is performed using allyl halides in the presence of a base.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate that it exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains .

Anticancer Activity

Recent studies have also investigated the potential anticancer properties of quinazoline derivatives. The compound has shown promise in inhibiting the growth of colon carcinoma cell lines (HCT-116). In vitro assays revealed that it interferes with cell proliferation and induces apoptosis in cancer cells .

The proposed mechanism for its antimicrobial activity involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics . Additionally, the oxadiazole moiety may enhance bioactivity by promoting interactions with microbial cell membranes.

Study 1: Antimicrobial Evaluation

In a study conducted by Abdelrehim et al., various quinazoline derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds with oxadiazole substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can significantly impact biological activity .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of quinazoline derivatives against HCT-116 cells. The study demonstrated that the compound induced significant cytotoxic effects at varying concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core is typically synthesized via cyclization of anthranilic acid derivatives or hydrazinoquinazolinones. For example, 2-hydrazinoquinazolin-4(3H)-ones react with acetylacetone to form triazoloquinazolinones, as demonstrated in hydrazine-mediated cyclization reactions . Alternative methods involve palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which can introduce allyl or oxadiazole substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of the oxadiazole and quinazoline moieties?

  • NMR Spectroscopy : Key for identifying proton environments, such as the allyl group (δ 5.0–6.0 ppm) and oxadiazole methylene protons (δ 4.0–4.5 ppm).
  • X-ray Crystallography : Validates molecular conformation and intramolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole-quinazoline linkage) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for the 3-chlorophenyl-oxadiazole substituent .

Q. What initial biological screening strategies are recommended for assessing this compound’s bioactivity?

Prioritize in vitro assays targeting enzymes or receptors relevant to the quinazoline scaffold (e.g., anti-inflammatory or antimicrobial targets). Use structure-activity relationship (SAR) studies by modifying the 3-chlorophenyl or allyl groups, as seen in analogous quinazolinone derivatives .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be optimized to enhance yield of the 3-chlorophenyl-oxadiazole moiety?

  • Catalyst Screening : Test Pd(OAc)₂ or PdCl₂ with ligands like PPh₃ to stabilize intermediates.
  • CO Surrogates : Compare formic acid derivatives (e.g., HCO₂H or HCO₂Na) for efficient nitroarene reduction .
  • Reaction Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry (e.g., nitroarene:allyl bromide ratio) .

Q. How should researchers address discrepancies in observed vs. predicted NMR chemical shifts for the allyl and oxadiazole groups?

  • Computational Validation : Perform DFT/B3LYP calculations (6-311G(d,p) basis set) to simulate NMR shifts and identify conformational distortions (e.g., steric hindrance from the 3-chlorophenyl group) .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation artifacts .

Q. What strategies resolve contradictions in biological activity data across similar quinazoline derivatives?

  • Meta-Analysis : Cross-reference bioactivity datasets for substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring enhancing anti-inflammatory potency) .
  • Crystallographic Studies : Correlate binding modes (e.g., hydrogen-bond interactions with target proteins) with activity trends .

Methodological Guidance

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • DFT Calculations : Use Gaussian or ORCA for optimizing geometry, calculating HOMO-LUMO gaps, and mapping electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways under physiological conditions.

Q. How to design experiments for probing the mechanism of oxadiazole-quinazoline bond cleavage?

  • Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., acidic vs. basic conditions) using UV-Vis spectroscopy.
  • Isotopic Labeling : Introduce deuterium at the methylene bridge to track bond dissociation via LC-MS .

Data Analysis and Validation

Q. What statistical approaches are suitable for validating synthetic reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction variables (temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Compare batch-to-batch spectral data (e.g., IR, NMR) to identify outlier conditions .

Q. How to reconcile conflicting crystallographic and computational data on molecular conformation?

  • Hybrid Refinement : Use single-crystal XRD data to constrain DFT geometry optimization, ensuring alignment between experimental and theoretical bond angles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.